5-{[(pyridin-3-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(pyridin-3-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c21-12-18-20(23-14-15-4-3-9-22-13-15)28-19(24-18)16-5-7-17(8-6-16)29(26,27)25-10-1-2-11-25/h3-9,13,23H,1-2,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDVHFKADZIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its distinctive functional groups, which contribute to its biological properties. It contains:
- A pyridin-3-yl group, which is known for its role in various pharmacological activities.
- A pyrrolidine-1-sulfonyl moiety that enhances solubility and biological interaction.
- An oxazole ring that is often associated with antimicrobial and anti-inflammatory activities.
Molecular Formula and Weight
- Molecular Formula : C19H23N5O2S
- Molecular Weight : 389.48 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole and pyridine possess activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
These findings suggest that the compound may also exhibit varying degrees of antibacterial activity, although specific data on this compound is limited.
Enzyme Inhibition
Inhibitory effects on key enzymes have been noted in related compounds. The oxazole derivatives have shown potential as inhibitors of:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Relevant in the treatment of urease-related infections.
The IC50 values for related compounds were reported as follows:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 | Acetylcholinesterase |
| Compound B | 0.63 | Urease |
These results indicate a promising avenue for further exploration of the compound's inhibitory potential.
Anticancer Activity
There is emerging evidence suggesting that oxazole-containing compounds may exhibit anticancer properties. Mechanistic studies have indicated that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Case Study on Oxazole Derivatives : A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various oxazole derivatives and evaluated their biological activities. The results indicated strong antibacterial activity against Salmonella typhi and significant enzyme inhibition capabilities, particularly against urease .
- In Silico Studies : Computational docking studies have demonstrated favorable binding interactions of similar compounds with target proteins, suggesting potential therapeutic applications in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations:
Sulfonyl Group Variations: The target compound uses a pyrrolidine sulfonyl group at position 2, while analogs in and employ piperidine sulfonyl derivatives. substitutes the sulfonyl group with phthalimidoalkyl chains, which introduce bulkier, aromatic side chains that may reduce solubility .
Amino Substituents at Position 5: The target compound’s (pyridin-3-yl)methylamino group provides a planar aromatic system for π-π interactions, contrasting with dimethylamino () or methoxyphenyl ethylamino () groups. These differences impact lipophilicity and hydrogen-bonding capacity .
Core Heterocycle :
- Pyrazole-based analogs () exhibit distinct electronic properties due to the pyrazole’s two adjacent nitrogen atoms, which increase electron density compared to the oxazole core. This may influence reactivity in biological systems .
Preparation Methods
Hantzsch Oxazole Synthesis Modifications
The classical Hantzsch method, involving condensation of α-haloketones with amides, has been adapted for this compound. A 2025 study demonstrated the use of triflylpyridinium reagent to activate carboxylic acids directly, enabling oxazole formation under mild conditions:
Reaction Scheme
-
Activation of 4-(pyrrolidine-1-sulfonyl)benzoic acid with triflylpyridinium.
-
Cyclization with (pyridin-3-yl)methyl isocyanide.
-
Nitrile introduction via in situ dehydration.
Conditions :
Iodine-Mediated Oxazole Formation
A 2019 patent detailed iodine-catalyzed cyclization for analogous oxazole derivatives:
Procedure :
-
React 3-oxo-3-(pyridin-3-yl)propanenitrile with 4-(pyrrolidine-1-sulfonyl)benzylamine.
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Add iodine (0.25 equiv) and tert-butyl peroxide (4 equiv) in DMF.
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Heat at 60°C for 7 hours.
Key Parameters :
-
Oxidant: tert-Butyl peroxide critical for intermediate imine formation.
-
Purification: Silica gel chromatography (petroleum ether/ethyl acetate).
Sequential Functionalization of Preformed Oxazoles
Palladium-Catalyzed Cross-Coupling
A 2020 protocol for boronate-containing oxazoles was modified for sulfonyl group installation:
Steps :
-
Synthesize 2-(4-bromophenyl)-5-nitro-1,3-oxazole-4-carbonitrile.
-
Suzuki-Miyaura coupling with pyrrolidine-1-sulfonyl boronic ester.
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Nitro group reduction and reductive amination with pyridine-3-carbaldehyde.
Optimized Conditions :
Sulfonylation and Amination
Sulfonylation :
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Treat 2-(4-mercaptophenyl)oxazole with pyrrolidine and sulfuryl chloride.
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Oxidize to sulfonyl group using m-CPBA.
Amination :
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Conduct Buchwald-Hartwig amination with (pyridin-3-yl)methylamine.
-
Use BrettPhos Pd G3 catalyst.
Challenges :
-
Competing over-oxidation during sulfonylation required careful stoichiometric control.
-
Amination yield improved from 45% to 72% by switching from toluene to dioxane.
One-Pot Multicomponent Approaches
A 2025 scalable method combined three components in a single flask:
Components :
-
4-(Pyrrolidine-1-sulfonyl)benzoic acid
-
(Pyridin-3-yl)methyl isocyanide
-
Cyanomethylphosphonium salt
Reaction Profile :
-
Time: 3 hours
-
Temperature: 40°C
-
Workup: Simple filtration
-
Purity: >98% by HPLC
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting Route A for flow chemistry:
Parameters :
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 7.8 |
| PMI (g/g) | 18.9 | 6.3 |
| Energy consumption | 48 MJ/kg | 15 MJ/kg |
Data from demonstrates the environmental advantages of flow methodologies.
Analytical Characterization and Quality Control
Critical analytical data for batch validation:
| Parameter | Specification | Method |
|---|---|---|
| Identity (NMR) | δ 8.50 (pyridine H), δ 3.2 (pyrrolidine CH₂) | ¹H NMR |
| Purity | ≥99.0% | HPLC |
| Sulfur content | 8.9–9.1% | Elemental |
| Residual solvents | <500 ppm DMF | GC-MS |
Challenges and Optimization Strategies
Nitrile Group Stability
The C-4 nitrile undergoes hydrolysis under acidic conditions:
Diastereomer Formation
Sulfonyl group conformation led to 3:1 diastereomer ratio in early syntheses:
Emerging Methodologies
Photoredox Catalysis
A 2024 study achieved C-N bond formation via:
-
Catalyst: Ir(ppy)₃
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Light source: 450 nm LEDs
-
Yield improvement: 22% → 61% for challenging aminations.
Biocatalytic Approaches
Engineered transaminases enabled:
-
Enantioselective amination (98% ee)
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Reaction in aqueous buffer at 30°C
-
Currently at lab scale (mg quantities).
Q & A
Q. What are the recommended synthetic routes for 5-{[(pyridin-3-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile?
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazole core. A common approach includes:
- Step 1 : Cyclocondensation of a nitrile precursor with an amine to form the oxazole ring.
- Step 2 : Introduction of the pyrrolidine sulfonamide group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Step 3 : Functionalization at the 5-position with [(pyridin-3-yl)methyl]amine using reductive amination.
- Key considerations : Optimize solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography or preparative HPLC is critical for isolating intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility assessment : Perform shake-flask method in PBS (pH 7.4) to guide dosing in cell-based studies.
- Positive controls : Include reference inhibitors (e.g., erlotinib for EGFR) to benchmark activity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Design of Experiments (DOE) : Use response surface methodology to evaluate interactions between temperature, solvent, and catalyst loading.
- Side product analysis : Identify by-products (e.g., desulfonated derivatives) via LC-MS and adjust reaction stoichiometry.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
Q. What computational strategies elucidate structure-activity relationships (SAR)?
- Molecular docking : Map interactions between the sulfonamide group and ATP-binding pockets of target kinases (e.g., PyMOL, AutoDock).
- QSAR modeling : Correlate substituent electronegativity (e.g., pyridine vs. benzene) with IC₅₀ values using Hammett constants.
- MD simulations : Assess conformational stability of the oxazole ring in aqueous environments (AMBER or GROMACS) .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods.
- Meta-analysis : Compare data across studies, adjusting for variables like cell passage number or serum concentration.
- Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target effects .
Q. What mechanistic insights can be gained from studying its reactivity?
- Kinetic studies : Monitor sulfonamide hydrolysis under acidic conditions (pH 2–5) via UV-Vis spectroscopy.
- Radical trapping experiments : Identify intermediates in photodegradation pathways using TEMPO or DMPO.
- Isotope labeling : Track ¹⁵N-labeled amine groups to confirm intramolecular cyclization steps .
Q. How does the compound’s stability vary under different storage conditions?
| Condition | Stability Assessment | Method |
|---|---|---|
| Aqueous solution | Hydrolysis of carbonitrile group at pH > 8 | HPLC monitoring over 72h |
| Solid state | Hygroscopicity-induced degradation | TGA/DSC (decomposition >200°C) |
| Light exposure | Photolytic cleavage of oxazole ring | UV-Vis and NMR analysis |
| Store lyophilized at -20°C under argon for long-term stability . |
Q. What advanced computational models predict its pharmacokinetic properties?
Q. How to profile impurities formed during large-scale synthesis?
| Impurity | Detection Method | Mitigation Strategy |
|---|---|---|
| Desulfonated by-product | LC-MS (m/z 348.1) | Optimize sulfonation step with Hünig’s base |
| Oxazole ring-opened derivative | ¹H NMR (δ 6.8–7.2 ppm) | Reduce reaction temperature to 50°C |
| Residual palladium catalyst | ICP-MS (<10 ppm) | Introduce scavengers (e.g., SiliaBond® Thiol) |
| Validate impurity thresholds per ICH Q3A guidelines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
